molecular formula C18H24ClN3O3 B2633193 N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE CAS No. 1396875-82-3

N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2633193
CAS No.: 1396875-82-3
M. Wt: 365.86
InChI Key: NUAINQRMFWEPBN-UHFFFAOYSA-N
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Description

N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a furan ring, and a piperazine ring, which are linked through a hydroxyethyl group and a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperazine core.

    Attachment of the Benzyl Group: The benzyl group is attached through a reductive amination reaction, where benzaldehyde reacts with the piperazine derivative in the presence of a reducing agent.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE
  • N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-BENZYL-4-[2-(FURAN-2-YL)-2-HYDROXYETHYL]PIPERAZINE-1-CARBOXAMIDE HYDROCHLORIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c22-16(17-7-4-12-24-17)14-20-8-10-21(11-9-20)18(23)19-13-15-5-2-1-3-6-15;/h1-7,12,16,22H,8-11,13-14H2,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAINQRMFWEPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)NCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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